molecular formula C50H75NO14 B018292 Eprinomectin component B1a CAS No. 133305-88-1

Eprinomectin component B1a

Cat. No. B018292
M. Wt: 914.1 g/mol
InChI Key: ZKWQQXZUCOBISE-CRTGXIDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Eprinomectin component B1a involves complex chemical processes. Studies have explored various synthesis methods, including solid-phase synthesis. For example, Fu Ming-Kun et al. (2005) developed a method for solid-phase synthesis of 4″-epi-methylamino-4″-deoxyavermectin B1 benzoate, a derivative of Eprinomectin (Fu Ming-Kun et al., 2005).

Molecular Structure Analysis

The molecular structure of Eprinomectin B1a has been characterized through various analytical techniques. Gao Shu-peng (2005) identified the main component of commercial eprinomectin using elemental analysis, C NMR, IR, and mass spectrometry, establishing its structure and composition (Gao Shu-peng, 2005).

Chemical Reactions and Properties

The chemical reactions and properties of Eprinomectin B1a are diverse, influenced by its complex structure. For instance, synthesis and insecticidal activity studies by Li Xiguang et al. (2004) show how modifications to the Eprinomectin molecule can lead to different properties and applications (Li Xiguang et al., 2004).

Physical Properties Analysis

The physical properties of Eprinomectin B1a, such as solubility and stability, are crucial for its practical applications. Padivitage et al. (2021) developed and validated a stability-indicating RP-HPLC method for determining Eprinomectin, its degradation products, and related compounds, contributing to our understanding of its physical stability (Padivitage et al., 2021).

Chemical Properties Analysis

Eprinomectin B1a's chemical properties, including its reactivity and interaction with other compounds, are a focus of extensive research. The study by Litskas D. Vassilis et al. (2016) on the adsorption kinetics of Eprinomectin in soils provides insights into its environmental interactions and chemical behavior (Litskas D. Vassilis et al., 2016).

Scientific Research Applications

  • It is used to decrease acute phase proteins and increase antioxidant capacity in cows, without adverse effects on liver and kidney (Akşit & Akşit, 2019).

  • Eprinomectin component B1a serves as a pesticide for treating pests and parasitic worms and exhibits anticancer, anti-diabetic, antiviral, and antifungal properties (El-Saber Batiha et al., 2020).

  • It is effective against immature and adult nematode parasites in cattle, with a 99% efficacy rate for all nematode species tested (Pitt et al., 1997).

  • Eprinomectin is developed as a topical endectocide for all cattle, including lactating cows, possessing potent, broad-spectrum activity against nematode parasites (Shoop et al., 1996).

  • It is a novel avermectin with anthelmintic, insecticidal, and miticidal activity for use as a topical endectocide for cattle (Shoop et al., 1996).

  • While approved for controlling gastrointestinal nematodes in lactating cows, a study found no significant difference in milk production between treated and control groups (Chagas et al., 2006).

  • It has been studied for its pharmacokinetic characteristics and in vitro metabolism in cats (Kvaternick et al., 2014).

  • Its therapeutic anthelmintic efficacy is between 97% to 100% against adult gastrointestinal and pulmonary nematode infections in lactating dairy goats (Hamel et al., 2021).

  • Extended-release eprinomectin injection (ERE) improved body condition, body weight, and average daily gain in fall-born beef heifers (Volk et al., 2017).

  • The drug is used in dairy goats to treat benzimidazole resistance, though its current dose (1 mg/kg) is considered suboptimal and subject to inter-individual variability (Rostang et al., 2019).

Safety And Hazards

Eprinomectin B1a is toxic if swallowed . It is suspected of damaging fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Eprinomectin B1a has shown potential in cancer research. It has been found to suppress growth and metastatic phenotypes of prostate cancer cells by targeting the β-catenin signaling pathway . This suggests that Eprinomectin B1a could provide new avenues for therapeutic approaches for advanced prostate cancer .

properties

IUPAC Name

N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+/t26-,27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43+,44-,45+,46-,47+,49+,50+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWQQXZUCOBISE-CRTGXIDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)NC(=O)C)OC)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H75NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

914.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eprinomectin component B1a

CAS RN

133305-88-1
Record name Eprinomectin B1a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133305-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eprinomectin component B1a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133305881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10E,14E,16E)-(1R,4S,5�S,6S,6�R,8R,12S,13S,20R,21R,24S)-6�-[(S)-sec-butyl]-21,24-dihydroxy-5�,11,13,22-tetramethyl-2-oxo-(3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene)-6-spiro-2�-(5�,6�-dihydro-2�H-pyran)-12-yl 4-O-(4-acetamido-2,4,6-trideoxy-3-O-methyl-α-L-lyxo-hexopyranosyl)-2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPRINOMECTIN B1A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OY54D31C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eprinomectin component B1a
Reactant of Route 2
Eprinomectin component B1a
Reactant of Route 3
Eprinomectin component B1a
Reactant of Route 4
Eprinomectin component B1a
Reactant of Route 5
Eprinomectin component B1a
Reactant of Route 6
Eprinomectin component B1a

Citations

For This Compound
2
Citations
ATC Vet—QP54AA03 - drugfuture.com
In the treatment of lymphatic filariasis the recommended dose of diethylcarbamazine citrate is 6 mg/kg daily in 3 divided doses for 3 weeks, given in an initial dosage of 1 mg/kg daily …
Number of citations: 2 www.drugfuture.com
SM Dreyer - 2021 - search.proquest.com
Malaria continues to be one of the most severe public health concerns worldwide. The malaria parasite, Plasmodium, is transmitted from person to person through the mosquito vector …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.